molecular formula C12H16BrN3O B13728687 1-(6-Azidohexyloxy)-3-bromobenzene

1-(6-Azidohexyloxy)-3-bromobenzene

Cat. No.: B13728687
M. Wt: 298.18 g/mol
InChI Key: LNVWTQQSGFTKKN-UHFFFAOYSA-N
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Description

1-(6-Azidohexyloxy)-3-bromobenzene is an organic compound that features both azide and bromine functional groups

Preparation Methods

The synthesis of 1-(6-Azidohexyloxy)-3-bromobenzene typically involves a multi-step process. One common method includes the reaction of 1-bromo-3-hydroxybenzene with 6-bromohexanol to form 1-(6-bromohexyloxy)-3-bromobenzene. This intermediate is then reacted with sodium azide in a solvent such as dimethylformamide (DMF) to yield the final product .

Chemical Reactions Analysis

1-(6-Azidohexyloxy)-3-bromobenzene undergoes various types of chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-(6-Azidohexyloxy)-3-bromobenzene primarily involves its functional groups. The azide group can undergo cycloaddition reactions, forming stable triazole rings, while the bromine atom can be substituted by various nucleophiles. These reactions enable the compound to participate in the formation of complex molecular structures .

Comparison with Similar Compounds

1-(6-Azidohexyloxy)-3-bromobenzene can be compared to other azido and bromo compounds:

These comparisons highlight the unique reactivity and versatility of this compound in various chemical processes.

Properties

Molecular Formula

C12H16BrN3O

Molecular Weight

298.18 g/mol

IUPAC Name

1-(6-azidohexoxy)-3-bromobenzene

InChI

InChI=1S/C12H16BrN3O/c13-11-6-5-7-12(10-11)17-9-4-2-1-3-8-15-16-14/h5-7,10H,1-4,8-9H2

InChI Key

LNVWTQQSGFTKKN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)OCCCCCCN=[N+]=[N-]

Origin of Product

United States

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